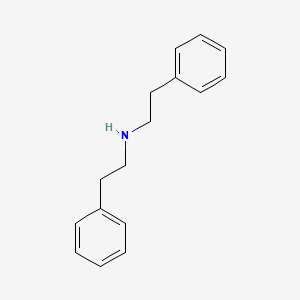
2-Methylindolin-1-amine
Descripción general
Descripción
2-Methylindolin-1-amine is a precursor used in the synthesis of various heterocyclic derivatives, including antihypertension drugs. It undergoes oxidation reactions to form several significant products such as 1-amino-2-methylindole and azo(2-methyl)indoline, showcasing its versatility in chemical synthesis (Peyrot et al., 2001).
Synthesis Analysis
The synthesis of 2-Methylindolin-1-amine and its derivatives can be achieved through various methods, including the Raschig process, which involves the oxidation of 1-amino-2-methylindoline by chloramine. This process is critical for increasing the yield of 1-amino-2-methylindoline, highlighting the importance of optimizing reaction conditions (Elkhatib et al., 2002).
Molecular Structure Analysis
Research on the molecular structure of 2-Methylindolin-1-amine derivatives, including their synthesis and characterization, reveals the formation of complex structures such as 1-isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation. These studies are pivotal in understanding the molecular basis of the reactions and the properties of the synthesized compounds (Marosvölgyi-Haskó et al., 2011).
Chemical Reactions and Properties
2-Methylindolin-1-amine participates in various chemical reactions, including copper-catalyzed intramolecular amination, leading to the synthesis of isoindolinones. These reactions are crucial for medicinal chemistry applications, showcasing the compound's ability to undergo transformations that are relevant for drug discovery (Yamamoto et al., 2016).
Physical Properties Analysis
The physical properties of 2-Methylindolin-1-amine derivatives are closely linked to their synthesis methods and molecular structures. For example, the synthesis of isoindolin-1-one derivatives involves reactions that highlight the compound's stability and reactivity under various conditions, affecting its physical properties (Adib et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Methylindolin-1-amine and its derivatives, such as their ability to undergo efficient direct amidation with amines, are critical for synthesizing biologically important aromatic amides. This aspect underscores the compound's utility in organic synthesis and its role in producing compounds with potential biological significance (Xie et al., 2015).
Aplicaciones Científicas De Investigación
-
Scientific Field: Cancer Treatment
- Indole derivatives have been found to play a significant role in cancer treatment . They are involved in the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme enzyme that catalyzes the oxidation of L-tryptophan . IDO1 plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is associated with poor prognosis in various cancers .
- The methods of application involve the use of small-molecule candidates and peptide vaccines currently being assessed in clinical trials .
- The outcomes of these treatments are still under investigation, with several clinical trials ongoing .
-
Scientific Field: Microbial Treatment
- Indole derivatives have been found to play a role in microbial treatment . They are involved in the degradation of histamine, a biogenic amine that can cause various health issues if not sufficiently degraded in the human body .
- The methods of application involve the use of microbial diamine oxidases and other histamine-oxidizing enzymes .
- The outcomes of these treatments are still under investigation, with several studies ongoing .
-
Scientific Field: Synthesis of Indole Derivatives
-
Scientific Field: Treatment of Disorders in the Human Body
-
Scientific Field: Cell Biology
-
Scientific Field: Antiviral Activity
- Scientific Field: Carbon Capture and Utilisation
- Amine-based materials, including 2-Methylindolin-1-amine, are being researched for their potential in carbon capture and utilisation . This involves the capture of CO2 from dilute sources and conversion into higher-value products .
- The methods of application involve the use of amine and polyamine-based materials as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- The outcomes of these applications are still under investigation, with several studies ongoing .
-
Scientific Field: Alkaloid Synthesis
- Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application involve the synthesis of indoles as a moiety in selected alkaloids .
- The outcomes of these applications are new compounds with potential biological activity .
-
Scientific Field: Pharmaceuticals
- Indoline structures, which 2-Methylindolin-1-amine is a part of, exist in a huge number of natural products and have been studied in recent years for their potential in drug development .
- The methods of application involve the construction of new drug scaffolds using indoline structures .
- The outcomes of these applications are drugs with potential roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases and so on .
-
Scientific Field: Carbon Capture and Utilisation
- Amine-based materials, including 2-Methylindolin-1-amine, are being researched for their potential in carbon capture and utilisation . This involves the capture of CO2 from dilute sources and conversion into higher-value products .
- The methods of application involve the use of amine and polyamine-based materials as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- The outcomes of these applications are still under investigation, with several studies ongoing .
Direcciones Futuras
Indoles, such as 2-Methylindolin-1-amine, are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The development of new methods for the synthesis of indoles has been a central theme in organic chemistry, and there is still room for improvement in the field of indole synthesis . Therefore, future research may focus on developing novel methods for the synthesis of 2-Methylindolin-1-amine and similar compounds.
Propiedades
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHZVMLYJGTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953511 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine | |
CAS RN |
31529-46-1 | |
| Record name | 1-Amino-2-methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
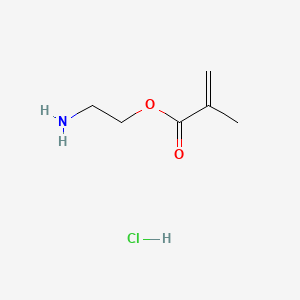
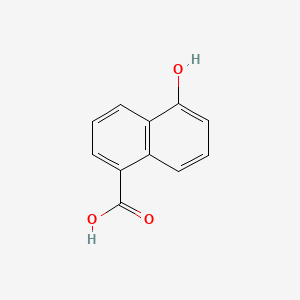
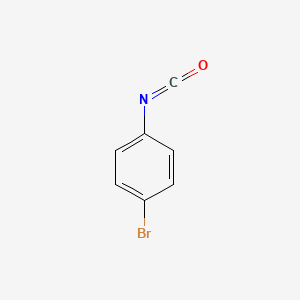
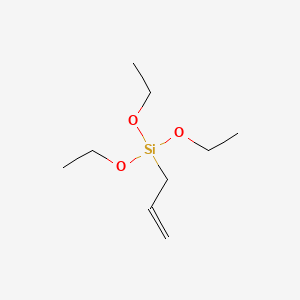
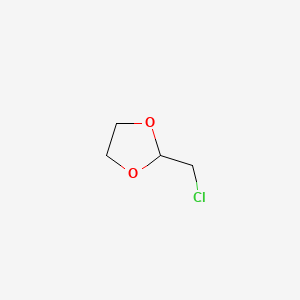
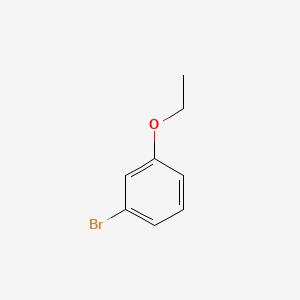
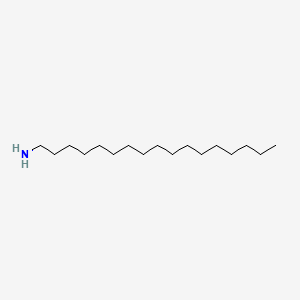
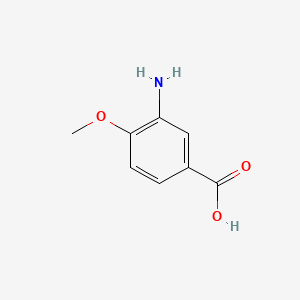
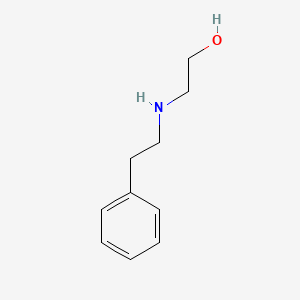
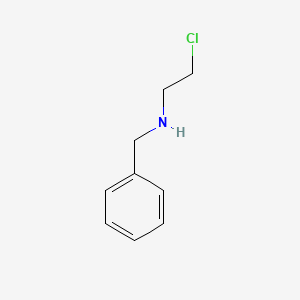
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
